4,4'-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3'-dicarboxylic acid
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Overview
Description
4,4’-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3’-dicarboxylic acid is a complex organic compound characterized by its biphenyl core structure with carboxypropanoyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3’-dicarboxylic acid typically involves multiple steps, starting from biphenyl derivatives. One common method involves the nitration of biphenyl to introduce nitro groups, followed by reduction to form amino groups. These amino groups are then reacted with carboxylic acid derivatives to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or alter other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
4,4’-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and other industrial applications
Mechanism of Action
The mechanism of action of 4,4’-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or other biomolecules, altering their function and activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,3’-Diamino-4,4’-dicarboxylic acid-1,1’-Biphenyl: Similar in structure but with amino groups instead of carboxypropanoyl groups.
Biphenyl-4,4’-dicarboxylic acid: Lacks the carboxypropanoyl groups, making it less complex.
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid: Contains hydroxyl groups instead of carboxypropanoyl groups.
Uniqueness
4,4’-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3’-dicarboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological molecules, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-[3-carboxy-4-(3-carboxypropanoylamino)phenyl]-2-(3-carboxypropanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O10/c25-17(5-7-19(27)28)23-15-3-1-11(9-13(15)21(31)32)12-2-4-16(14(10-12)22(33)34)24-18(26)6-8-20(29)30/h1-4,9-10H,5-8H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEUNHVWNUOEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)NC(=O)CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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